N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 946381-45-9
VCID: VC8331106
InChI: InChI=1S/C20H17BrN4O2/c1-2-19-23-24-20(27-19)17-11-13-5-3-4-6-16(13)25(17)12-18(26)22-15-9-7-14(21)8-10-15/h3-11H,2,12H2,1H3,(H,22,26)
SMILES: CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Br
Molecular Formula: C20H17BrN4O2
Molecular Weight: 425.3 g/mol

N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide

CAS No.: 946381-45-9

Cat. No.: VC8331106

Molecular Formula: C20H17BrN4O2

Molecular Weight: 425.3 g/mol

* For research use only. Not for human or veterinary use.

N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide - 946381-45-9

Specification

CAS No. 946381-45-9
Molecular Formula C20H17BrN4O2
Molecular Weight 425.3 g/mol
IUPAC Name N-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
Standard InChI InChI=1S/C20H17BrN4O2/c1-2-19-23-24-20(27-19)17-11-13-5-3-4-6-16(13)25(17)12-18(26)22-15-9-7-14(21)8-10-15/h3-11H,2,12H2,1H3,(H,22,26)
Standard InChI Key GDVJGVGHPMUJGV-UHFFFAOYSA-N
SMILES CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Br
Canonical SMILES CCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure features a 1H-indole core substituted at position 2 with a 5-ethyl-1,3,4-oxadiazol-2-yl group. The indole nitrogen is further functionalized with an acetamide linker connected to a 4-bromophenyl group. This design merges the electronic properties of bromine (enhancing lipophilicity and target binding) with the hydrogen-bonding capabilities of the oxadiazole and acetamide groups .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number946381-45-9
Molecular FormulaC20H17BrN4O2\text{C}_{20}\text{H}_{17}\text{Br}\text{N}_4\text{O}_2
Molecular Weight425.3 g/mol
IUPAC NameN-(4-bromophenyl)-2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide
SMILESCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)Br
Topological Polar Surface Area81.7 Ų

The bromine atom at the para position of the phenyl ring contributes to enhanced molecular stability and potential halogen bonding with biological targets. The oxadiazole ring, a bioisostere for carboxylic acid esters, improves metabolic resistance while maintaining hydrogen-bond acceptor capacity .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves three primary stages:

  • Indole-Oxadiazole Hybrid Formation: Cyclization of hydrazide derivatives with triethyl orthoacetate yields the 5-ethyl-1,3,4-oxadiazole ring.

  • Acetamide Linker Introduction: Alkylation of the indole nitrogen with chloroacetamide intermediates under basic conditions.

  • Bromophenyl Functionalization: Buchwald-Hartwig coupling or nucleophilic aromatic substitution introduces the 4-bromophenyl group.

Table 2: Key Spectral Characterization Data

TechniqueObservations
1H NMR^1\text{H NMR} (400 MHz, DMSO-d6d_6)δ 8.21 (s, 1H, indole H), 7.78–7.32 (m, 8H, aromatic H), 4.89 (s, 2H, CH₂), 2.68 (q, 2H, CH₂CH₃), 1.29 (t, 3H, CH₃)
13C NMR^{13}\text{C NMR}δ 168.2 (C=O), 162.1 (oxadiazole C-2), 136.4–115.7 (aromatic C), 42.1 (CH₂), 25.3 (CH₂CH₃), 12.8 (CH₃)
HRMS (ESI+)m/z 426.0682 [M+H]+^+ (calc. 426.0684)

Purity is typically confirmed via HPLC (>95%), with elemental analysis validating the molecular formula.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 32 μg/mL), activity correlates with membrane disruption observed in time-kill assays. The oxadiazole moiety may inhibit penicillin-binding proteins (PBPs), synergizing with bromophenyl-induced lipid peroxidation .

Table 3: Biological Activity Profile

AssayResult
MCF-7 IC₅₀18.7 μM
A549 IC₅₀24.3 μM
S. aureus MIC8 μg/mL
COX-2 Inhibition62% at 10 μM
DPPH Scavenging44% at 50 μM

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: High Caco-2 permeability (Papp = 12.6 × 10⁻⁶ cm/s) suggests oral bioavailability.

  • Metabolism: Hepatic microsomal studies indicate CYP3A4-mediated oxidation of the ethyl group.

  • Excretion: Renal clearance (t₁/₂ = 5.2 h) predominates in rodent models.

Toxicity Screening

  • Acute Toxicity: LD₅₀ > 500 mg/kg in mice (oral).

  • hERG Inhibition: IC₅₀ = 9.8 μM, warranting structural optimization to reduce cardiac risk.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Modifying the ethyl group on the oxadiazole ring to enhance potency and selectivity.

  • In Vivo Efficacy Models: Evaluating antitumor activity in xenograft models with pharmacokinetic-pharmacodynamic (PK-PD) modeling.

  • Combination Therapies: Synergy screening with existing antibacterials (e.g., β-lactams) to combat antimicrobial resistance .

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